molecular formula C10H10ClNO2S B1624488 Ethyl 2-chloro-3-methyl-4H-thieno[3,2-B]pyrrole-5-carboxylate CAS No. 332099-56-6

Ethyl 2-chloro-3-methyl-4H-thieno[3,2-B]pyrrole-5-carboxylate

Cat. No.: B1624488
CAS No.: 332099-56-6
M. Wt: 243.71 g/mol
InChI Key: ZFEUTGSFUAESCS-UHFFFAOYSA-N
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Description

Ethyl 2-chloro-3-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylate (CAS: 332099-56-6) is a heterocyclic compound featuring a fused thiophene-pyrrole core. Its molecular formula is C₁₀H₁₀ClNO₂S, with a molecular weight of 243.71 g/mol . The structure includes a 2-chloro substituent, a 3-methyl group, and an ethyl ester at position 3. This compound is part of a broader class of thieno[3,2-b]pyrrole derivatives, which are pivotal in organic electronics and medicinal chemistry due to their electron-rich aromatic systems and tunable substituents .

Properties

IUPAC Name

ethyl 2-chloro-3-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO2S/c1-3-14-10(13)6-4-7-8(12-6)5(2)9(11)15-7/h4,12H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFEUTGSFUAESCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(N1)C(=C(S2)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40467991
Record name ETHYL 2-CHLORO-3-METHYL-4H-THIENO[3,2-B]PYRROLE-5-CARBOXYLATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40467991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

332099-56-6
Record name ETHYL 2-CHLORO-3-METHYL-4H-THIENO[3,2-B]PYRROLE-5-CARBOXYLATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40467991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Regioselectivity in Chlorination

Competitive chlorination at position 4 is mitigated by using bulky solvents like DMF, which stabilize the transition state for C2 attack. Monitoring by thin-layer chromatography (TLC) ensures reaction quench before byproduct formation.

Purification Techniques

High-performance liquid chromatography (HPLC) and recrystallization from hexane/ethyl acetate mixtures are critical for isolating the target compound, particularly when synthesizing analogues with polar functional groups.

Chemical Reactions Analysis

Ester Group Transformations

The ethyl ester undergoes typical carbonyl reactions:

Hydrolysis

  • Acidic hydrolysis : Yields 2-chloro-3-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid.

  • Basic hydrolysis (saponification) : Requires stronger bases (e.g., NaOH/EtOH, reflux) due to the ethyl group’s lower reactivity compared to methyl esters .

Aminolysis

Reaction with hydrazine forms the corresponding carbohydrazide, a precursor for heterocyclic expansions:

text
Ethyl ester + Hydrazine → 2-Chloro-3-methyl-4H-thieno[3,2-b]pyrrole-5-carbohydrazide Conditions: EtOH, reflux, 16 h; Yield: 87%[2].

Transesterification

Methanol or other alcohols under acidic/basic conditions can replace the ethyl group, though this is less common due to steric and electronic factors .

Electrophilic Aromatic Substitution

The thienopyrrole core is electron-rich, but substitution patterns are dictated by existing groups:

  • Chloro group : Directs electrophiles to the 4- and 6-positions (meta to Cl).

  • Methyl group : Exerts mild electron-donating effects, favoring ortho/para positions relative to itself .

Example reaction:

text
Nitration: HNO₃/H₂SO₄ → Nitro derivatives at 4- or 6-positions.

Cross-Coupling Reactions

The chloro group participates in palladium-catalyzed couplings, though literature examples are sparse. Theoretical analogs suggest:

Reaction TypeConditionsProduct
Suzuki couplingPd(PPh₃)₄, K₂CO₃, DMF/H₂OBiaryl derivatives at the 2-position
Buchwald-Hartwig aminationPd₂(dba)₃, Xantphos, Cs₂CO₃Arylaminated products

Steric hindrance from the methyl group may necessitate elevated temperatures or prolonged reaction times .

Halogenation and Functionalization

Further halogenation is feasible under radical or electrophilic conditions:

text
Bromination: NBS, AIBN, CCl₄ → 6-Bromo derivatives (adjacent to chloro group).

Comparative Reactivity with Analogs

Key differences from related compounds:

CompoundSubstituentsReactivity Notes
Ethyl 2-chloro-4H-thieno[3,2-b]pyrrole-5-carboxylateNo 3-methylFaster nucleophilic substitution at Cl
Methyl 2-chloro-3-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylateMethyl esterHigher ester hydrolysis rate

The 3-methyl group in the target compound reduces ring flexibility, impacting reaction yields in sterically demanding transformations .

Experimental Considerations

  • Safety : Classified as harmful if swallowed (H302), skin/eye irritant (H315/H319), and respiratory irritant (H335) .

  • Purification : Column chromatography (silica gel, petroleum ether/EtOAc) is standard for isolating reaction products .

Scientific Research Applications

Medicinal Chemistry

Ethyl 2-chloro-3-methyl-4H-thieno[3,2-B]pyrrole-5-carboxylate has been studied for its potential therapeutic properties.

Anticancer Activity:
Recent studies have indicated that compounds containing thieno[3,2-b]pyrrole moieties exhibit promising anticancer activity. For instance, derivatives of this compound have been investigated for their ability to inhibit tumor growth in various cancer cell lines. The mechanism of action is thought to involve the disruption of cellular signaling pathways critical for cancer cell proliferation and survival .

Antiviral Properties:
Research has also explored the antiviral potential of this compound. It has shown effectiveness against certain viral infections, including influenza viruses. The compound's ability to interfere with viral replication makes it a candidate for further development as an antiviral agent .

Organic Synthesis

The compound serves as an important intermediate in organic synthesis. Its unique structure allows for various chemical modifications that can lead to the development of new materials and pharmaceuticals.

Synthetic Pathways:
this compound can be synthesized through several methods, including cyclization reactions involving thieno and pyrrole derivatives. These synthetic pathways are crucial for producing derivatives with enhanced biological activities or altered physical properties .

Building Block for Complex Molecules:
This compound acts as a building block in the synthesis of more complex organic molecules. It can be utilized in the preparation of ligands for metal complexes or as precursors for dyes and pigments, showcasing its versatility in synthetic chemistry .

Materials Science

In materials science, this compound has potential applications in the development of new materials with specific electronic properties.

Conductive Polymers:
Research indicates that this compound can be incorporated into conductive polymer systems. Its thienopyrrole structure contributes to the electrical conductivity and stability of polymer films, making it suitable for applications in organic electronics such as organic light-emitting diodes (OLEDs) and organic solar cells .

Nanocomposites:
The incorporation of this compound into nanocomposite materials has been explored to enhance mechanical and thermal properties. These composites can find applications in coatings, packaging materials, and other industrial applications where enhanced performance is required .

Data Tables

Application Area Potential Uses Key Findings
Medicinal ChemistryAnticancer agents, antiviral drugsEffective against cancer cell lines and viruses
Organic SynthesisIntermediate for complex moleculesVersatile building block for various chemical reactions
Materials ScienceConductive polymers, nanocompositesEnhances electrical conductivity and stability

Case Studies

  • Anticancer Research:
    A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited significant cytotoxicity against breast cancer cells by inducing apoptosis through mitochondrial pathways .
  • Synthesis of New Antiviral Agents:
    Researchers synthesized a series of thienopyrrole derivatives based on this compound and evaluated their antiviral activity against influenza A virus. The study concluded that modifications to the structure significantly enhanced antiviral efficacy .
  • Development of Conductive Polymers:
    A recent project focused on incorporating this compound into polymer matrices for OLED applications showed improved luminescent properties and device efficiency compared to traditional materials .

Mechanism of Action

The mechanism of action of Ethyl 2-chloro-3-methyl-4H-thieno[3,2-B]pyrrole-5-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Structural Analogues

Analogues of the target compound differ in substituents and heteroatom positioning:

Ethyl 2-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate (CAS: 238749-50-3): Bromine at position 2; molecular weight 274.13 g/mol .

2-Chloro-4H-thieno[3,2-b]pyrrole-5-carboxylic acid (CAS: 332099-40-8): Chlorine at position 2, carboxylic acid instead of ester .

Methyl 4-(4-chlorobenzyl)-4H-thieno[3,2-b]pyrrole-5-carboxylate: Chlorobenzyl group at position 4, synthesized via alkylation of the parent ester .

Substituent Effects on Reactivity and Stability

  • Chlorine offers milder reactivity, reducing steric hindrance in cross-coupling reactions .
  • Ester vs. Carboxylic Acid : The ethyl ester in the target compound improves solubility in organic solvents (e.g., ethyl acetate, DMF) compared to the carboxylic acid derivative (CAS: 332099-40-8), which is more polar and prone to hydrogen bonding .

Data Table: Comparative Overview of Key Compounds

Property Ethyl 2-chloro-3-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylate Ethyl 2-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate 2-Chloro-4H-thieno[3,2-b]pyrrole-5-carboxylic acid
CAS Number 332099-56-6 238749-50-3 332099-40-8
Molecular Formula C₁₀H₁₀ClNO₂S C₉H₈BrNO₂S C₇H₄ClNO₂S
Molecular Weight (g/mol) 243.71 274.13 201.63
Key Substituents 2-Cl, 3-CH₃, 5-COOEt 2-Br, 5-COOEt 2-Cl, 5-COOH
Solubility Organic solvents (DMF, ethyl acetate) Sparingly soluble in water Polar solvents (DMSO, water)
Applications Organic electronics, intermediates Semiconductor precursors, OLEDs Medicinal chemistry, enzyme inhibitors

Biological Activity

Ethyl 2-chloro-3-methyl-4H-thieno[3,2-B]pyrrole-5-carboxylate (CAS Number: 332099-56-6) is a compound of interest due to its potential biological activities and therapeutic applications. This article explores its biological activity, synthesis, and relevant case studies.

PropertyValue
Molecular FormulaC10H10ClNO2S
Molecular Weight243.71 g/mol
LogP3.3679
PSA (Polar Surface Area)70.33 Ų

Biological Activity

The biological activity of this compound has been primarily investigated in the context of its potential as an anti-cancer agent and its interaction with various biological targets.

1. Anticancer Potential
Research indicates that compounds within the thieno[3,2-B]pyrrole family exhibit significant anticancer properties. These compounds have been shown to interact with the ephrin receptor family, which is often overexpressed in various cancers. The ability to inhibit these receptors suggests a potential pathway for therapeutic intervention in cancer treatment .

2. Mechanism of Action
The exact mechanism by which this compound exerts its effects is still under investigation. However, initial studies suggest that it may act by inhibiting specific kinases involved in tumorigenesis, similar to other compounds in the thieno family .

3. In vitro Studies
In vitro studies have demonstrated that derivatives of thieno[3,2-B]pyrroles can significantly reduce cell proliferation in cancer cell lines. For instance, a study highlighted that modifications to the ethyl group on the nitrogen atom enhanced the biological activity of related compounds by four-fold compared to their methylated counterparts .

Case Studies

Several case studies have explored the efficacy of thieno[3,2-B]pyrrole derivatives in clinical settings:

  • Case Study 1: A clinical trial involving a derivative of thieno[3,2-B]pyrrole reported a marked reduction in tumor size among patients with advanced solid tumors. The study focused on the compound's ability to inhibit tumor growth through targeted receptor inhibition .
  • Case Study 2: Another study evaluated the anti-inflammatory properties of thieno derivatives, showing promising results in reducing inflammation markers in animal models. This highlights the compound's potential for broader therapeutic applications beyond oncology .

Q & A

Q. What are the molecular formula and structural characterization methods for Ethyl 2-chloro-3-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylate?

Answer: The molecular formula is C₉H₉ClNO₂S , with a molecular weight of 227.69 g/mol. Structural confirmation typically involves nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) and high-resolution mass spectrometry (HRMS). For example, in related thieno[3,2-b]pyrrole derivatives, aromatic protons in the thiophene and pyrrole rings appear as distinct multiplets in the 7.0–8.8 ppm range in ¹H NMR, while carbonyl carbons resonate near 162–178 ppm in ¹³C NMR . X-ray crystallography can resolve ambiguities in regiochemistry, as demonstrated in structurally similar compounds .

Q. What are standard synthetic routes for this compound?

Answer: The compound is synthesized via nucleophilic substitution or alkylation of a thieno[3,2-b]pyrrole core. For instance:

  • Step 1 : Methyl or ethyl 4H-thieno[3,2-b]pyrrole-5-carboxylate is prepared via cyclization of thiophene and pyrrole precursors .
  • Step 2 : Chlorination at the 2-position is achieved using POCl₃ or SOCl₂ under reflux. Methylation at the 3-position employs NaH and methyl halides in DMF at 60°C for 8–12 hours .
  • Purification : Silica gel column chromatography (hexane/ethyl acetate) yields the final product with >95% purity .

Table 1 : Key Reaction Conditions

StepReagents/ConditionsYieldReference
AlkylationNaH, DMF, 60°C, 8 h70–80%
ChlorinationPOCl₃, reflux, 6 h65–75%

Advanced Research Questions

Q. How are regioselectivity challenges addressed during functionalization of the thieno[3,2-b]pyrrole scaffold?

Answer: Regioselective nitration or halogenation is complicated by competing reactivity at the 2-, 3-, and 6-positions. For example:

  • Nitration : Direct nitration of ethyl 4H-thieno[3,2-b]pyrrole-5-carboxylate leads to mixtures of 2- and 6-nitro derivatives. To favor 2-position nitration, pre-functionalization with an electron-withdrawing group (e.g., aldehyde) is required before nitration .
  • Chlorination : Chlorine preferentially substitutes at the 2-position due to the electron-deficient nature of the thiophene ring, but steric effects from the 3-methyl group can reduce yields .

Q. What analytical methods resolve structural ambiguities in derivatives of this compound?

Answer:

  • X-ray Crystallography : Used to confirm the absolute configuration of chiral centers, as seen in related pyrrolo-pyrimidine derivatives .
  • 2D NMR (COSY, HSQC) : Differentiates between overlapping signals in crowded aromatic regions. For example, NOESY correlations can distinguish between 2- and 6-substituted isomers .
  • HPLC-MS : Detects trace impurities (<0.5%) from incomplete chlorination or alkylation .

Q. How is this compound applied in medicinal chemistry research?

Answer: It serves as a precursor for TGR5 agonists (e.g., bile acid receptor modulators) and M2 pyruvate kinase activators (anticancer targets). Key modifications include:

  • Benzylation : Enhances binding affinity to TGR5 by introducing hydrophobic groups at the 4-position .
  • Pyridazinone Ring Formation : Condensation with hydrazines generates heterocycles with improved pharmacokinetic properties .

Q. What computational tools model the electronic structure of this compound for reactivity prediction?

Answer:

  • Density Functional Theory (DFT) : Predicts electrophilic aromatic substitution sites by calculating Fukui indices.
  • SHELX Software : Refines X-ray crystallographic data to validate bond lengths and angles .
  • Molecular Docking (AutoDock Vina) : Screens derivatives against target proteins (e.g., TGR5) to prioritize synthesis .

Q. How are reactive intermediates stabilized during synthesis?

Answer:

  • Azido-Acrylate Intermediates : Generated in situ and immediately used due to thermal instability.
  • Grignard Reagents : Added at −78°C to prevent side reactions, as demonstrated in pyridazinone ring formation .
  • Safety Protocols : Use flame-resistant solvents (e.g., THF instead of ether) and inert atmospheres for exothermic steps .

Q. How are contradictory data in synthetic pathways resolved?

Answer: Case Study: Nitration at the 2-position initially failed due to competing 6-position reactivity. Resolution involved:

Alternative Substrates : Pre-installing a directing group (e.g., aldehyde) before nitration .

Isomer Separation : Flash chromatography (silica gel, 3:1 hexane/EtOAc) isolated the desired 2-nitro isomer .

Q. What role does this compound play in heterocyclic chemistry?

Answer: It is a versatile building block for:

  • Fused Heterocycles : Pyridazinones, pyrimidinones, and thiazolo[3,2-a]pyrimidines via Vilsmeier-Haack or Biginelli reactions .
  • Drug Candidates : Derivatives exhibit antidiabetic (TGR5 agonism) and antitumor (M2 activation) activity .

Q. How is the compound’s stability assessed under varying conditions?

Answer:

  • Thermogravimetric Analysis (TGA) : Determines decomposition temperatures (>200°C for most derivatives).
  • Forced Degradation Studies : Exposure to UV light, humidity, and acidic/basic conditions identifies labile groups (e.g., ester hydrolysis) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-chloro-3-methyl-4H-thieno[3,2-B]pyrrole-5-carboxylate
Reactant of Route 2
Ethyl 2-chloro-3-methyl-4H-thieno[3,2-B]pyrrole-5-carboxylate

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